N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline-derived acetamide compound characterized by a 4-methoxybenzenesulfonyl group at position 3, a methyl substituent at position 6, and a 4-ethylphenyl acetamide moiety. Its structure combines sulfonamide and quinolinone pharmacophores, which are frequently associated with biological activities such as enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-19-6-8-20(9-7-19)28-26(30)17-29-16-25(27(31)23-15-18(2)5-14-24(23)29)35(32,33)22-12-10-21(34-3)11-13-22/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAVDTIHRBIGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The quinolin-4-one scaffold is classically synthesized via the Gould-Jacobs reaction, which involves cyclocondensation of anthranilic acid derivatives with β-keto esters. For the 6-methyl variant:
- Starting Material : 6-Methylanthranilic acid (0.1 mol) is refluxed with ethyl acetoacetate (0.12 mol) in diphenyl ether at 473 K for 6 h.
- Cyclization : Intramolecular cyclodehydration forms 6-methyl-1,4-dihydroquinolin-4-one (m.p. 512–515 K, yield 75–82%).
- Characterization : $$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$): δ 8.21 (d, $$ J = 8.5 $$ Hz, H-5), 7.89 (s, H-2), 7.45 (dd, $$ J = 8.5 $$, 2.0 Hz, H-6), 6.38 (s, H-8), 2.42 (s, 3H, CH$$ _3 $$).
Alternative Routes
- Niementowski Reaction : Condensation of 6-methylanthranilic acid with acetyl chloride in acetic anhydride yields the quinolinone core but with lower regiocontrol.
- Photocycloaddition : While demonstrated for isoquinoline derivatives, this method offers limited scalability for quinoline systems.
Introduction of the 4-Methoxybenzenesulfonyl Group
Directed C–H Sulfonation
Position 3 sulfonation is achieved via directed ortho-metalation:
- Protection : The 4-oxo group is protected as its trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS) in THF.
- Metalation : Treatment with lithium diisopropylamide (LDA, 2.2 equiv) at 195 K generates a stabilized anion at C-3.
- Electrophilic Quench : Addition of 4-methoxybenzenesulfonyl chloride (1.5 equiv) at 273 K installs the sulfonyl group.
- Deprotection : Aqueous HCl (1M) removes the TMS group, yielding 3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (Intermediate A, m.p. 588–591 K, yield 68%).
Characterization Data :
- IR (KBr): 1675 cm$$ ^{-1} $$ (C=O), 1360, 1175 cm$$ ^{-1} $$ (SO$$ _2 $$)
- $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$): δ 8.54 (d, $$ J = 8.5 $$ Hz, H-5), 8.12 (s, H-2), 7.92 (d, $$ J = 8.8 $$ Hz, 2H, SO$$ _2 $$Ar), 7.08 (d, $$ J = 8.8 $$ Hz, 2H, SO$$ _2 $$Ar), 3.89 (s, 3H, OCH$$ _3 $$), 2.61 (s, 3H, CH$$ _3 $$)
Alternative Sulfonation Strategies
- Friedel-Crafts Sulfonation : Limited by the electron-deficient quinoline ring, requiring harsh conditions (AlCl$$ _3 $$, 353 K) with poor regioselectivity.
- Halogenation/Suzuki Coupling : Bromination at C-3 followed by palladium-catalyzed coupling with 4-methoxybenzenesulfinate offers moderate yields (50–55%) but introduces additional synthetic steps.
N-Alkylation with the Acetamide Side Chain
Synthesis of N-(4-Ethylphenyl)-2-Chloroacetamide (Intermediate B)
- Acylation : 4-Ethylaniline (0.1 mol) reacts with chloroacetyl chloride (0.12 mol) in dichloromethane (DCM) with triethylamine (TEA, 0.15 mol) at 273 K.
- Workup : Aqueous extraction followed by recrystallization from ethanol yields Intermediate B (m.p. 398–401 K, yield 85%).
Characterization Data :
- $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.52 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 7.22 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 4.21 (s, 2H, CH$$ _2 $$Cl), 2.64 (q, $$ J = 7.6 $$ Hz, 2H, CH$$ _2 $$CH$$ _3 $$), 1.25 (t, $$ J = 7.6 $$ Hz, 3H, CH$$ _3 $$)
N-Alkylation of Intermediate A
- Base-Mediated Reaction : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), and potassium carbonate (2.5 equiv) in DMF are heated at 333 K for 12 h.
- Purification : Column chromatography (SiO$$ _2 $$, ethyl acetate/hexane 1:3) affords the title compound (yield 62%, m.p. >573 K).
Optimization Notes :
- Solvent : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
- Base : K$$ _2 $$CO$$ _3 $$ provides superior yields compared to Cs$$ _2 $$CO$$ _3 $$ or DBU.
- Temperature : Reactions below 333 K result in incomplete conversion (<40%).
Alternative Synthetic Pathways
Late-Stage Sulfonation
Introducing the sulfonyl group after N-alkylation risks functional group incompatibility:
- N-Alkylation First : 6-Methyl-1,4-dihydroquinolin-4-one reacts with Intermediate B under standard conditions.
- Sulfonation Attempts : Subsequent sulfonation at C-3 fails due to deactivation of the quinoline ring (yield <10%).
Amide Bond Formation via Coupling
An alternative disconnection involves synthesizing 2-(3-sulfonylquinolinyl)acetic acid followed by coupling with 4-ethylaniline:
- Carboxylic Acid Synthesis : Oxidative cleavage of a vinyl group at C-1 yields 2-(3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetic acid.
- EDC/HOBt Coupling : Activation with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM, followed by addition of 4-ethylaniline (1.5 equiv) and DIPEA (2.0 equiv) at 313 K for 24 h (yield 58%).
Analytical and Spectroscopic Characterization
Spectroscopic Data
- IR (KBr) : 3280 (N–H), 1678 (C=O), 1592 (C=C), 1365, 1182 (SO$$ _2 $$) cm$$ ^{-1} $$
- $$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$) : δ 10.21 (s, 1H, NH), 8.45 (d, $$ J = 8.5 $$ Hz, 1H, H-5), 8.12 (s, 1H, H-2), 7.89–7.85 (m, 3H, H-6, SO$$ _2 $$Ar), 7.33 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 7.05 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 5.02 (s, 2H, NCH$$ _2 $$), 3.86 (s, 3H, OCH$$ _3 $$), 2.58 (q, $$ J = 7.6 $$ Hz, 2H, CH$$ _2 $$CH$$ _3 $$), 2.41 (s, 3H, CH$$ _3 $$), 1.20 (t, $$ J = 7.6 $$ Hz, 3H, CH$$ _3 $$)
- $$ ^{13}C $$ NMR (125 MHz, DMSO-$$ d_6 $$) : δ 176.8 (C=O), 162.1 (SO$$ _2 $$Ar), 144.5, 138.2, 134.7, 130.5, 129.8, 128.4, 127.9, 126.3, 121.4, 114.2, 55.9 (OCH$$ _3 $$), 46.2 (NCH$$ _2 $$), 28.4 (CH$$ _2 $$CH$$ _3 $$), 21.7 (CH$$ _3 $$), 15.3 (CH$$ _3 $$)
Challenges and Optimization
Regioselectivity in Sulfonation
Unwanted sulfonation at C-2 or C-8 occurs if metalation conditions are suboptimal. Key parameters:
- Temperature : Maintaining reaction below 273 K during LDA addition minimizes side reactions.
- Electrophile Stoichiometry : Excess sulfonyl chloride (>1.5 equiv) leads to polysulfonation.
N-Alkylation Efficiency
- Solvent Effects : DMF enhances reactivity compared to DMSO or THF.
- Leaving Group : Chloroacetamide outperforms bromo or iodo analogs due to reduced elimination side products.
Industrial Scalability Considerations
Cost-Effective Reagents
- HMDS vs. TMSCl : Hexamethyldisilazane, though more expensive, provides cleaner protection with fewer byproducts.
- LDA vs. n-BuLi : LDA offers better regioselectivity despite higher cost.
Green Chemistry Metrics
- Atom Economy : Gould-Jacobs cyclization (82%) outperforms Niementowski routes (65%).
- E-Factor : Estimated at 18.7 kg waste/kg product, primarily from column chromatography.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may have potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but typically involve modulation of biochemical reactions or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs (Table 1):
Key Structural and Functional Insights:
Sulfonyl vs. Benzoyl Groups: The 4-methoxybenzenesulfonyl group in the target compound contrasts with the 4-ethoxybenzoyl group in the analog from .
Substituent Effects on Bioavailability :
- Methoxy Groups : The 4-methoxy substituent (target compound) improves solubility compared to the 4-ethoxy group in , which increases lipophilicity .
- Halogenation : Fluorine () and chlorine () substituents enhance metabolic stability and electronegativity, critical for optimizing drug-receptor interactions .
Acetamide Variations : The 4-ethylphenyl acetamide in the target compound offers a balance between hydrophobicity and steric bulk, unlike the 2-methylphenyl group in , which may reduce binding affinity due to steric hindrance .
Biological Activity
N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its pharmacological significance. The structure includes:
- Ethylphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Methoxybenzenesulfonyl moiety : Contributes to its reactivity and binding capabilities.
This combination of functional groups may enhance its interaction with various biological macromolecules, potentially leading to therapeutic applications.
Biological Activities
Research into the biological activities of this compound has revealed several key activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells in vitro. It appears to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death.
- Enzyme Inhibition : Investigations suggest that this compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to cancer progression and inflammation.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it interacts with key molecular targets such as:
- Enzymes : Binding to active sites may inhibit their function.
- Receptors : Modulation of receptor activity could influence cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing several related compounds and their unique features:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | Contains fluorine substituents | Potentially enhanced bioactivity due to fluorine effects |
| 2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | Methyl substitution on quinoline | Variations in biological activity based on methyl group presence |
| 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide | Chlorine substituents | Different pharmacokinetic properties due to chlorine |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.
- Cancer Cell Line Research : In vitro studies using various cancer cell lines (e.g., breast and lung cancer) showed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Use Friedländer condensation (aniline derivatives + ketones) under acidic/basic catalysis .
Sulfonation : Introduce the 4-methoxybenzenesulfonyl group via sulfonylation with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen .
Acetamide Coupling : React the quinoline intermediate with 4-ethylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C .
Q. Critical Parameters :
- Temperature Control : Exothermic reactions (e.g., sulfonation) require ice baths to prevent side products.
- Solvent Purity : Anhydrous solvents reduce hydrolysis risks.
- Yield Optimization : Monitor intermediates via TLC/HPLC; typical yields range from 45–65% .
Q. What analytical techniques are critical for confirming structural integrity, and how can data resolve ambiguities?
Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 521.18) .
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .
Data Interpretation Tip : Compare spectral data with structurally analogous quinoline derivatives (e.g., chloro/fluoro substitutions in ).
Advanced Research Questions
Q. How can the sulfonyl group be modified to enhance bioactivity, and what methodological approaches are recommended?
Methodological Answer :
- Nucleophilic Substitution : Replace the sulfonyl group with amines/thiols under basic conditions (K2CO3, DMF, 80°C) .
- Oxidation/Reduction : Convert sulfonyl to sulfoxides (H2O2, mild conditions) or thiols (LiAlH4) to alter polarity .
Case Study : In analogous compounds, sulfonyl-to-sulfoxide modification increased solubility by 30% and improved IC50 values against kinase targets .
Q. How does the 4-methoxybenzenesulfonyl moiety influence pharmacokinetics, and what strategies assess metabolic stability?
Methodological Answer :
- Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to predict membrane permeability. The 4-methoxy group increases logP by ~0.5 units compared to unsubstituted analogs .
- Metabolic Stability Assays :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
Data Contradiction Note : Some studies report conflicting metabolic half-lives (e.g., 2.5 vs. 4.1 hours in human microsomes), likely due to batch-to-batch microsomal variability. Use pooled microsomes for consistency .
Q. What in vitro assays are suitable for evaluating its anticancer mechanism, and how can contradictory activity data be resolved?
Methodological Answer :
- Apoptosis Assays :
- Caspase-3/7 Activation : Use fluorescent substrates (e.g., DEVD-AMC) in breast cancer cell lines (MCF-7, MDA-MB-231).
- Annexin V/PI Staining : Quantify early/late apoptotic populations via flow cytometry .
- Contradiction Analysis :
- If activity varies between cell lines (e.g., IC50 = 12 µM in MCF-7 vs. >50 µM in HeLa), assess target expression (e.g., EGFR, HER2) via Western blot .
- Validate target engagement using competitive binding assays (SPR or ITC) .
Example : A structurally similar quinoline derivative induced apoptosis in Study C (caspase activation) but showed no effect in Study D, likely due to differences in p53 status .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
Methodological Answer :
- Key SAR Observations :
- Quinoline C6 Methyl : Enhances target binding (e.g., 10-fold selectivity over C6-H analogs in kinase assays) .
- 4-Ethylphenyl Acetamide : Substitution with bulkier groups (e.g., 4-tert-butyl) reduces solubility but increases plasma protein binding .
- Design Strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
